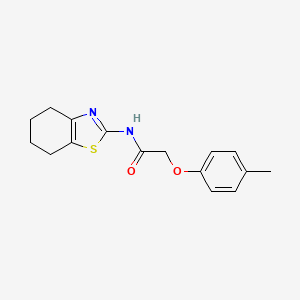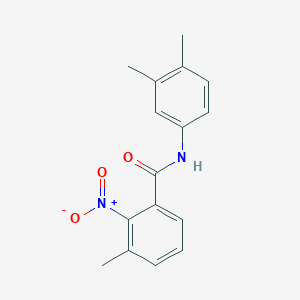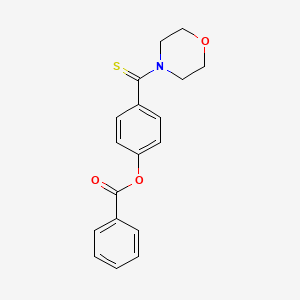![molecular formula C14H14N2OS2 B5752674 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as DTC or DTCC, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. DTC has been found to have a wide range of applications in various fields of research, including cancer biology, immunology, and neurobiology.
Applications De Recherche Scientifique
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been widely used in scientific research due to its potent inhibitory activity against PTPs. PTPs are enzymes that are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTPs has been implicated in the development of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to be a potent inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in disease development and progression.
Mécanisme D'action
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins in the cell. This can have a wide range of effects on cellular signaling pathways, depending on the specific PTP that is inhibited.
Biochemical and Physiological Effects:
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to have a wide range of biochemical and physiological effects, depending on the specific PTP that is inhibited. In cancer cells, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. In immune cells, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to modulate cytokine production and T-cell activation, leading to an alteration in the immune response. In neurons, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to enhance synaptic plasticity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is its specificity for PTPs. This allows researchers to selectively inhibit specific PTPs and study their role in cellular processes. However, one of the limitations of using N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is its potential off-target effects. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to inhibit other enzymes besides PTPs, which can lead to unintended effects on cellular signaling pathways.
Orientations Futures
There are several future directions for the use of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in scientific research. One potential application is in the development of novel cancer therapies. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to be effective in inhibiting the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another potential application is in the development of therapies for autoimmune disorders. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to modulate the immune response, and further research is needed to determine its potential as an immunomodulatory agent. Finally, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been found to enhance synaptic plasticity and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Conclusion:
In conclusion, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a potent inhibitor of PTPs that has been widely used in scientific research. Its specificity for PTPs makes it a valuable tool for studying the role of PTPs in disease development and progression. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has a wide range of applications in various fields of research, including cancer biology, immunology, and neurobiology. Future research is needed to determine its potential as a cancer treatment, immunomodulatory agent, and treatment for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the reaction of 3,5-dimethylaniline with carbon disulfide and potassium hydroxide in ethanol. The resulting intermediate is then reacted with 2-bromo-thiophene-3-carboxylic acid to yield N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. This synthesis method has been optimized to produce high yields of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide with high purity.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-9-6-10(2)8-11(7-9)15-14(18)16-13(17)12-4-3-5-19-12/h3-8H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVGYWHLVDXHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)



![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)

![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)

![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)